3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde
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Overview
Description
3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde is a complex organic compound belonging to the benzaldehyde family
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multistep organic synthesis route is typically employed. The process begins with the formation of the triazole ring, which is followed by the attachment of the furan-2-ylmethyl and piperidin-1-yl groups. The final steps involve the incorporation of the sulfanylmethyl group and the 4-methoxybenzaldehyde. Various catalysts and reaction conditions, such as the use of acid or base catalysts, controlled temperatures, and specific solvents, are crucial for the efficiency and yield of each step.
Industrial Production Methods
For industrial production, methods such as continuous flow chemistry can be utilized to enhance efficiency and scalability. This involves the use of automated systems to conduct reactions under controlled conditions, improving consistency and throughput while reducing costs and waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can reduce specific double bonds or functional groups.
Substitution: The compound is reactive in various substitution reactions, where specific groups can be replaced or modified.
Common Reagents and Conditions
Typical reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The conditions often involve controlled temperatures and pressures to favor the desired reaction pathway.
Major Products Formed
Scientific Research Applications
3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde has extensive applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for potential therapeutic uses due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for specialized industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The furan and piperidine rings, along with the triazole and methoxybenzaldehyde, allow for diverse binding affinities with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Unique Features
List of Similar Compounds
4-methoxybenzaldehyde
Furan-2-carbaldehyde
Piperidin-1-yl triazole derivatives
Sulfanylmethyl triazole compounds
Properties
IUPAC Name |
3-[[4-(furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-27-19-8-7-16(14-26)12-17(19)15-29-21-23-22-20(24-9-3-2-4-10-24)25(21)13-18-6-5-11-28-18/h5-8,11-12,14H,2-4,9-10,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDZBNNTRJFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=C(N2CC3=CC=CO3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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